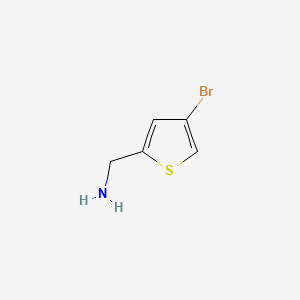
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Übersicht
Beschreibung
“(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1113049-91-4 . Its molecular weight is 211.57 and its IUPAC name is [6-chloro-5-(trifluoromethyl)-3-pyridinyl]methanol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves the use of trifluoromethyl-containing building blocks . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, such as (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Applications
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval. These compounds often exhibit enhanced biological activities due to the unique physicochemical properties imparted by the fluorine atom combined with the pyridine moiety .
Synthesis of Active Ingredients
The compound is used as an intermediate in the synthesis of various active ingredients. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a related compound, can be obtained in good yield via a simple one-step reaction and is a key intermediate for the synthesis of fluazifop .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine, such as TFMP derivatives, is a significant research topic due to their impact on the biological activities and physical properties of compounds. This has led to advances in fields like agrochemicals, pharmaceuticals, and functional materials .
FDA-Approved Drugs
The trifluoromethyl group, a component of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol , is found in many FDA-approved drugs. These drugs cover a wide range of diseases and disorders, showcasing the importance of the trifluoromethyl group in medicinal chemistry .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity compared to chlorine and other derivatives. This makes them valuable in the synthesis of compounds like fluazinam, which are used as fungicides .
Chemical Properties and Reactions
The unique characteristics of the trifluoromethyl group and the pyridine moiety contribute to the compound’s reactivity and stability. This makes it an important intermediate in various chemical reactions, particularly in vapor-phase reactions .
Novel Applications
Ongoing research is expected to uncover many novel applications for TFMP derivatives. The combination of fluorine’s unique properties with the pyridine ring opens up possibilities for innovative uses in various scientific disciplines .
Wirkmechanismus
Target of Action
It is known that many trifluoromethyl group-containing compounds have been approved by the fda for various therapeutic uses .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may interfere with the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport .
Pharmacokinetics
It is known that the compound has a molecular weight of 21157 , which could influence its bioavailability.
Result of Action
Based on the mode of action, it can be inferred that it may disrupt the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport , leading to potential therapeutic effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKAUGXYSEKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705337 | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol | |
CAS RN |
1113049-91-4 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





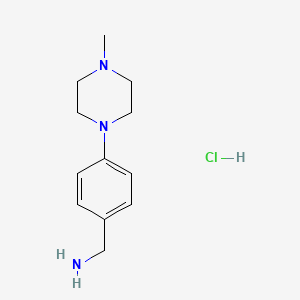

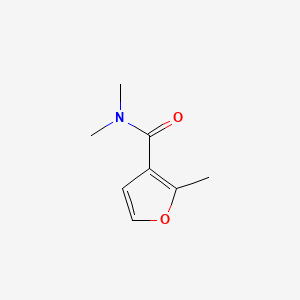


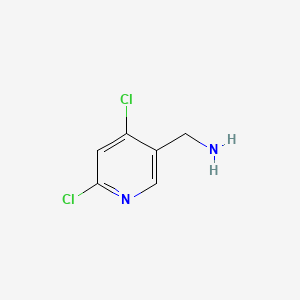
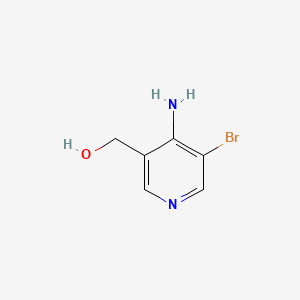
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
